Reveromycin A

Description

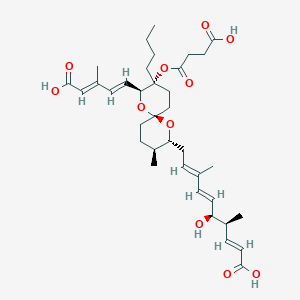

from an actinomycete strain; structure given in first source; inhibits the mitogenic activity of the epidermal growth facto

Properties

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESGNAJSBDILTB-OXVOKJAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037039 | |

| Record name | Reveromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134615-37-5 | |

| Record name | Reveromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Reveromycin A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin A is a polyketide natural product first isolated from Streptomyces sp. SN-593.[1][2][3] It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antifungal, anticancer, and anti-osteoporotic properties.[1][4] The unique mode of action of this compound, involving the specific inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), presents a compelling avenue for the development of novel therapeutics.[1][5][6] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols, a summary of its biological activities, and an elucidation of its biosynthetic pathway and mechanism of action.

Discovery and Producing Organism

This compound was first discovered in the early 1990s from the culture broth of the soil actinomycete, Streptomyces sp. strain SN-593, as an inhibitor of the mitogenic activity induced by epidermal growth factor (EGF).[1] The producing organism was initially identified as Streptomyces reveromyceticus SN-593 and has more recently been reclassified as Actinacidiphila reveromycinica SN-593.[7] Reveromycins are a class of polyketide compounds characterized by a spiroacetal core structure, two polyene carboxylic acids, and a hemisuccinate moiety.[7]

Fermentation for this compound Production

The production of this compound is achieved through submerged batch fermentation of Streptomyces sp. SN-593. Optimization of culture media and fermentation parameters is crucial for enhancing the yield of the desired metabolite.

Experimental Protocol: Fermentation

a) Media Preparation:

-

Seed Medium (ISP-2 Medium):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

D-Glucose: 4 g/L

-

Adjust pH to 7.0 before autoclaving.

-

-

Production Medium (Optimized):

-

Soluble Starch: 30 g/L

-

Peptone: 7.5 g/L

-

Soybean Meal: 10 g/L

-

Yeast Extract: 0.25 g/L

-

K₂HPO₄·3H₂O: 0.5 g/L

-

KH₂PO₄: 0.7 g/L

-

MgSO₄·7H₂O: 0.4 g/L

-

MnSO₄·H₂O: 0.02 g/L

-

ZnSO₄·7H₂O: 0.01 g/L

-

b) Inoculum Preparation:

-

Prepare a spore suspension of Streptomyces sp. SN-593 from a mature culture grown on an appropriate agar medium (e.g., ISP-4).

-

Inoculate a 250 mL flask containing 100 mL of ISP-2 seed medium with the spore suspension (e.g., 5 mL of 1 x 10⁸ spores/mL).[2]

-

Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 24 hours.[2]

c) Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 2-5% v/v).

-

Conduct the fermentation in a suitable fermenter (e.g., 5 L, 15 L, or 30 L) under the following optimized conditions:[2]

-

Monitor the fermentation process by measuring parameters such as pH and dissolved oxygen.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic techniques.

Experimental Protocol: Isolation and Purification

a) Extraction:

-

At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

b) Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound-containing fractions by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a modifier like formic acid) and acetonitrile or methanol.

-

Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

The purified this compound can be further purified by recrystallization if necessary.

-

Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development. Its activity is notably enhanced under acidic conditions, which increases its cell permeability.[3][5]

| Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |

| Antiproliferative | Human Tumor Cell Lines | 1.3 - 2.0 µg/mL | [8] |

| Inhibition of EGF-induced Mitogenic Activity | Mouse Keratinocyte | 0.7 µg/mL | [8] |

| Antifungal | Various Fungi | MIC = 2.0 µg/mL (at pH 3) | [8] |

| Inhibition of Isoleucyl-tRNA Synthetase | Saccharomyces cerevisiae | 8 ng/mL | [6] |

| Induction of Apoptosis | Multiple Myeloma Cells (at pH 6.4) | Effective at 1 µM | [3] |

Visualizing Key Processes

Workflow for Discovery and Isolation

References

- 1. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for this compound and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

What is the mechanism of action of Reveromycin A?

An In-depth Technical Guide to the Mechanism of Action of Reveromycin A

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (RM-A) is a polyketide natural product with a range of biological activities, including anti-osteoporotic, anti-cancer, and anti-fungal properties. Its therapeutic potential stems from a highly specific molecular mechanism of action centered on the inhibition of protein synthesis, coupled with a unique, pH-dependent mechanism for cellular uptake that confers selectivity towards specific cell types. This document provides a detailed examination of the molecular and cellular mechanisms of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of its mode of action.

Core Molecular Mechanism: Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of this compound is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) .[1][2][3] IleRS is a crucial enzyme in protein synthesis, responsible for catalyzing the attachment of the amino acid isoleucine to its cognate transfer RNA (tRNAIle). This "charging" of tRNA is an essential step for the incorporation of isoleucine into nascent polypeptide chains during mRNA translation.

This compound acts as a potent and selective inhibitor of this process through a sophisticated mechanism:

-

Binding Site Competition: Co-crystal structure analysis reveals that this compound occupies the binding site of the 3' CCA end of tRNAIle on the catalytic domain of IleRS.[1][3] By binding to this site, it physically obstructs the productive binding of the tRNAIle substrate.

-

Synergistic Binding with Isoleucyl-Adenylate: The binding of this compound is significantly facilitated and stabilized by the presence of isoleucyl-adenylate (Ile-AMP), an intermediate product of the IleRS reaction.[1][4] This indicates a synergistic binding model where RM-A, together with the intermediate, effectively locks the enzyme in an inhibited state.

-

Inhibition of Protein Synthesis: By preventing the charging of tRNAIle, this compound depletes the pool of available isoleucyl-tRNAIle, leading to a halt in the elongation phase of protein synthesis.[2] This arrest of protein production ultimately triggers downstream cellular stress pathways, leading to programmed cell death (apoptosis).

Notably, this compound is inactive against bacterial IleRS, highlighting its selectivity for the eukaryotic enzyme and suggesting potential as a scaffold for developing targeted therapeutics.[3]

Mechanism of Cellular Selectivity: A pH-Dependent "Acid-Seeking" Agent

A remarkable feature of this compound is its selective cytotoxicity towards cells that create an acidic extracellular microenvironment, such as bone-resorbing osteoclasts and various cancer cells.[2][5] This selectivity is not due to target expression but is a consequence of the molecule's chemical properties and its response to pH.

This compound possesses three carboxylic acid moieties.[2]

-

At Neutral pH (~7.4): In normal physiological conditions, these carboxyl groups are deprotonated (negatively charged). The resulting polarity of the molecule hinders its ability to passively diffuse across the cell membrane.

-

At Acidic pH (<7.0): In acidic microenvironments, such as the resorption pits created by osteoclasts (pH ~4-5) or the lactate-rich milieu of solid tumors (pH ~6.4-7.0), the excess protons lead to the protonation of the carboxyl groups.[5] This neutralizes their charge, making this compound less polar and significantly increasing its hydrophobicity.

This "activated" non-polar form of this compound can readily permeate the cell membrane, leading to high intracellular concentrations specifically within cells residing in or generating acidic conditions.[2][5] Once inside the cell, it inhibits IleRS and induces apoptosis. This unique uptake mechanism spares most normal tissues, which exist at a neutral pH, and explains the compound's high therapeutic index in preclinical models of osteoporosis and cancer.[2][6]

Downstream Effects: Induction of Caspase-Dependent Apoptosis

The inhibition of protein synthesis by this compound serves as a potent stress signal that triggers programmed cell death. In multiple myeloma (MM) cells, this process has been shown to be caspase-dependent, occurring preferentially under the acidic conditions that enable drug uptake.[5]

The key downstream events include:

-

Activation of Initiator Caspases: At an acidic pH of 6.4, this compound treatment leads to the cleavage, and thus activation, of both caspase-8 (a key component of the extrinsic apoptosis pathway) and caspase-9 (the initiator of the intrinsic pathway).[5]

-

Degradation of Sp1 Transcription Factor: Concurrently with caspase-8 activation, there is a marked reduction in the protein levels of Sp1, a critical pro-survival transcription factor often overexpressed in MM cells.[5] This is not due to transcriptional repression, but likely due to direct enzymatic degradation of the Sp1 protein by activated caspase-8.

-

Execution of Apoptosis: The activation of these caspases initiates a proteolytic cascade that dismantles the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data Summary

The biological activity of this compound has been quantified across various experimental systems.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Type | Assay Endpoint | IC50 / MIC | Experimental Conditions | Reference |

|---|---|---|---|---|

| Murine Osteoclasts | Cell Viability | 0.05 µg/mL | 20-hour treatment | [7] |

| SBC-5 (Human SCLC) | Cell Proliferation | 2.1 µg/mL | 72-hour treatment | [7] |

| Candida albicans | Fungal Growth | 3 µM | Culture at pH 3.0 | [3] |

| INA-6 & RPMI8226 (MM) | Cell Viability | > 1 µM | 24-hour treatment at pH 7.4 | [6] |

| INA-6 & RPMI8226 (MM) | Cell Viability | < 1 µM | 24-hour treatment at pH 6.4 |[5] |

Table 2: Effective Concentrations in Experimental Assays

| Assay System | Effect | Concentration | Reference |

|---|---|---|---|

| BG-1 Ovarian Carcinoma | Inhibition of TGF-α induced proliferation | 30 - 300 nM | [N/A] |

| Rabbit Reticulocyte Lysate | Inhibition of protein translation | 200 nM | [N/A] |

| Multiple Myeloma Cells | Induction of apoptosis | 1 µM (at pH 6.4) | [5] |

| SCID Mouse Model of MM | Inhibition of tumor growth | 4 mg/kg (i.p.) |[5] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through a variety of biochemical and cell-based assays.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This biochemical assay measures the enzymatic activity of IleRS and its inhibition by RM-A. A common method is the ATP-[³²P]-pyrophosphate (PPi) exchange assay.

-

Principle: The first step of the IleRS reaction is the activation of isoleucine with ATP to form an Ile-AMP intermediate and release pyrophosphate (PPi). This reaction is reversible. By providing radiolabeled [³²P]PPi, the rate of its incorporation back into ATP can be measured, which is directly proportional to the enzyme's activity.

-

Methodology:

-

Recombinant eukaryotic IleRS is purified.

-

A reaction mixture is prepared containing buffer, L-isoleucine, ATP, MgCl₂, and [³²P]PPi.

-

The enzyme is added to the reaction mixture in the presence of varying concentrations of this compound or a vehicle control.

-

The reaction is allowed to proceed for a set time at 37°C and is then quenched (e.g., with acid).

-

The mixture is filtered through activated charcoal, which binds nucleotides (ATP) but not free PPi.

-

The radioactivity retained on the charcoal filter, corresponding to the amount of [³²P]ATP formed, is measured using a scintillation counter.

-

Data are analyzed to determine the rate of reaction at each inhibitor concentration, allowing for the calculation of IC50 or Ki values.

-

pH-Dependent Cell Viability Assay

This assay is used to demonstrate the preferential cytotoxicity of RM-A under acidic conditions.

-

Principle: Metabolically active, viable cells reduce a tetrazolium salt (e.g., WST-8, MTS, MTT) to a colored formazan product. The amount of color produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., INA-6, RPMI8226) are seeded into 96-well plates at a predetermined density (e.g., 1-2 x 10⁴ cells/well) and allowed to adhere overnight.

-

Media Preparation: Culture media are prepared and adjusted to different pH values (e.g., pH 7.4, 6.8, 6.4) using sterile HCl or lactic acid.

-

Treatment: The standard culture medium is replaced with the pH-adjusted media containing serial dilutions of this compound or a vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.

-

Reagent Addition: A solution of WST-8 (or similar tetrazolium salt) is added to each well according to the manufacturer's instructions (e.g., 10 µL per 100 µL of medium).

-

Color Development: The plates are incubated for an additional 1-4 hours to allow for formazan development.

-

Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).

-

Analysis: Absorbance values are corrected for background (wells with medium only), and cell viability is expressed as a percentage relative to the vehicle-treated control cells at each respective pH.[5][8]

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. broadpharm.com [broadpharm.com]

Reveromycin A as a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase

Reveromycin A: A Selective Inhibitor of Eukaryotic Ioleucyl-tRNA Synthetase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyketide natural product isolated from Streptomyces sp. SN-593, has garnered significant attention for its diverse biological activities, including antifungal, anticancer, and anti-osteoporotic properties.[1][2][3][4] At the heart of its mechanism lies the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis. This specificity provides a therapeutic window, making this compound a compelling candidate for drug development. This technical guide delves into the molecular mechanism of this compound, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of its mode of action and related experimental workflows.

Introduction to this compound

This compound is a complex polyketide characterized by a 6,6-spiroketal core and three carboxylic acid moieties.[3][5][6] Initially identified as an inhibitor of mitogenic activity induced by epidermal growth factor (EGF), its potent and selective biological effects have since been elucidated.[4][7] A defining feature of this compound is its ability to selectively target eukaryotic cells, particularly those in an acidic microenvironment, by inhibiting protein synthesis.[3][8][9][10] This is achieved through its specific interaction with isoleucyl-tRNA synthetase, an enzyme essential for the correct translation of the genetic code.[1][11]

Mechanism of Action: Selective Inhibition of Eukaryotic IleRS

The Role of Isoleucyl-tRNA Synthetase (IleRS)

Isoleucyl-tRNA synthetases are class I aminoacyl-tRNA synthetases (aaRS) that catalyze the attachment of L-isoleucine to its cognate tRNA (tRNAIle).[12][13] This two-step reaction is fundamental for protein synthesis:

-

Amino Acid Activation: Isoleucine is activated with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate.

-

tRNA Charging: The activated isoleucyl moiety is transferred to the 3'-end of tRNAIle.

The fidelity of this process is critical for accurate protein translation.[14][15]

This compound's Inhibitory Mechanism

This compound acts as a potent and selective inhibitor of eukaryotic cytoplasmic IleRS.[1][2] Structural and biochemical studies have revealed a unique inhibitory mechanism:

-

Competition with tRNAIle: this compound binds to the tRNAIle binding site within the Rossmann-fold catalytic domain of eukaryotic IleRS.[1][2][3] This physically obstructs the binding of the tRNAIle substrate, thereby halting the aminoacylation process.

-

Synergistic Binding with Isoleucine: The binding of this compound is facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP).[1][2] This suggests a synergistic binding mechanism where the presence of the amino acid or its adenylated form enhances the affinity of this compound for the enzyme.[1][3]

Structural Basis for Eukaryotic Selectivity

A key feature of this compound is its high specificity for eukaryotic IleRS, with significantly lower or no activity against prokaryotic counterparts.[3] This selectivity is attributed to structural differences in the active site pocket between eukaryotic and prokaryotic IleRS enzymes.[16] The compact nature of the active site in eukaryotic IleRS, which is important for its resistance to other antibiotics like mupirocin, also plays a role in the specific binding of this compound.[16] Thermal shift assays have confirmed that this compound does not bind to bacterial IleRS, even in the presence of L-isoleucine.[1][3]

Role of the Acidic Microenvironment

The three carboxylic acid groups in this compound's structure make it highly polar and less permeable to cell membranes at neutral pH.[3][8][10] However, in acidic microenvironments, such as those created by bone-resorbing osteoclasts or in solid tumors, the carboxylic acid moieties become protonated.[8][9][10][17] This reduces the molecule's polarity, enhancing its cell permeability and allowing it to accumulate within the target cells to inhibit IleRS.[8][10] This pH-dependent uptake mechanism contributes to the selective toxicity of this compound towards cells in acidic niches.[3][8][9][10]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against IleRS has been quantified in various studies. The following table summarizes key IC50 values.

| Target Enzyme | Organism | IC50 | Reference |

| Isoleucyl-tRNA Synthetase (IleRS) | Saccharomyces cerevisiae (yeast) | ~2-10 nM | [3] |

| Isoleucyl-tRNA Synthetase (IleRS) | Saccharomyces cerevisiae (yeast) | 8 ng/mL | [11] |

| Isoleucyl-tRNA Synthetase (IleRS) | Human | ~2-10 nM | [3] |

| Isoleucyl-tRNA Synthetase (IleRS) | Bacterial | No significant inhibition | [3] |

Experimental Protocols

In Vitro Isoleucyl-tRNA Synthetase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on IleRS activity.

Materials:

-

Purified recombinant eukaryotic IleRS

-

Purified recombinant bacterial IleRS (for selectivity testing)

-

This compound

-

L-[3H]-isoleucine

-

tRNAIle

-

ATP

-

Reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM KCl, 10 mM MgCl2, 4 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and L-[3H]-isoleucine.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate with the IleRS enzyme for a specified time (e.g., 10 minutes at 37°C).

-

Initiate Reaction: Start the aminoacylation reaction by adding tRNAIle.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the tRNA.

-

Washing: Wash the precipitate on glass fiber filters with cold TCA to remove unincorporated L-[3H]-isoleucine.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated L-[3H]-isoleucine is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes how to measure this compound-induced apoptosis in a cell line of interest (e.g., osteoclasts or cancer cells).

Materials:

-

Cell line of interest (e.g., RAW 264.7 for osteoclast differentiation)

-

Cell culture medium (acidified to pH ~6.4 for certain experiments to mimic the tumor or bone resorption microenvironment)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture the cells to the desired confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours). For some experiments, the culture medium can be acidified to investigate pH-dependent effects.

-

Cell Harvesting: Harvest the cells by trypsinization or gentle scraping.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow for In Vitro IleRS Inhibition Assay

Caption: Workflow for IleRS inhibition assay.

Logical Relationship of this compound's Selective Inhibition

Caption: Selectivity of this compound.

Conclusion

This compound presents a compelling case as a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase. Its unique mechanism of action, which involves competition with tRNAIle and synergistic binding with isoleucine, provides a strong basis for its potent biological effects. The inherent selectivity for eukaryotic over prokaryotic IleRS, coupled with its pH-dependent cellular uptake, offers a dual-layered specificity that is highly desirable in drug development. These characteristics make this compound a promising lead compound for therapies targeting diseases characterized by localized acidic microenvironments, such as osteoporosis and certain cancers. Further research and development focusing on its pharmacological properties and potential for chemical modification could unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reveromycins, new inhibitors of eukaryotic cell growth. I. Producing organism, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoleucyl-tRNA Synthetase [aars.online]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]

- 15. The mechanism of discriminative aminoacylation by isoleucyl-tRNA synthetase based on wobble nucleotide recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Reveromycin A: A Targeted Approach to Inducing Osteoclast Apoptosis for Bone Resorption Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Reveromycin A, a polyketide natural product isolated from the bacterium Streptomyces reveromyceticus, has emerged as a potent and selective inducer of apoptosis in osteoclasts. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound's pro-apoptotic activity in osteoclasts. By specifically targeting these bone-resorbing cells, this compound presents a promising therapeutic strategy for the treatment of bone disorders characterized by excessive osteoclast activity, such as osteoporosis and certain bone cancers. This document details the critical role of the acidic microenvironment in enhancing this compound's cellular uptake and activity, its inhibition of isoleucyl-tRNA synthetase, and the subsequent activation of the intrinsic apoptotic cascade. Quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows are provided to support further research and development in this area.

Introduction

Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix, a process essential for bone remodeling and calcium homeostasis. However, excessive osteoclast activity can lead to pathological bone loss, as seen in osteoporosis, rheumatoid arthritis, and metastatic bone disease.[1] Current therapeutic strategies often have limitations, highlighting the need for novel agents that can selectively target and eliminate osteoclasts.

This compound has been identified as a promising candidate that specifically induces apoptosis in mature, functional osteoclasts while exhibiting significantly lower cytotoxicity towards other cell types, including osteoclast precursors and osteoblasts.[1][2] This selectivity is largely attributed to the unique acidic microenvironment created by active osteoclasts at the bone-resorption interface.[1][3] This guide delves into the core mechanisms by which this compound exerts its pro-apoptotic effects on osteoclasts.

Mechanism of Action

The Role of the Acidic Microenvironment

The primary mechanism for this compound's specificity towards active osteoclasts lies in the acidic resorption lacunae they generate. This compound possesses three carboxylic acid groups, which are protonated in the low pH environment (pH ~4-5) of the resorption pit.[1][3] This protonation increases the molecule's lipophilicity, facilitating its passive diffusion across the osteoclast cell membrane.[1] In the neutral intracellular environment (pH ~7.2-7.4), the carboxylic acid groups deprotonate, trapping the molecule inside the cell and leading to its accumulation.[1]

Inhibition of Isoleucyl-tRNA Synthetase

Once inside the osteoclast, the primary molecular target of this compound is isoleucyl-tRNA synthetase (IleRS).[1][3] IleRS is a crucial enzyme responsible for charging isoleucine to its corresponding tRNA, a vital step in protein synthesis. By selectively inhibiting IleRS, this compound effectively halts protein synthesis in osteoclasts.[1] This inhibition of de novo protein synthesis is a critical trigger for the induction of apoptosis in these highly metabolically active cells.[1]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers the intrinsic pathway of apoptosis, a signaling cascade orchestrated by mitochondria and characterized by the activation of specific caspase enzymes.

Caspase Activation

The inhibition of protein synthesis by this compound leads to cellular stress and the activation of the mitochondrial apoptotic pathway. This results in the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[4] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[1][4] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[5]

Role of Bcl-2 Family Proteins

The regulation of mitochondrial outer membrane permeabilization is controlled by the Bcl-2 family of proteins. While direct modulation of Bcl-2 family proteins by this compound in osteoclasts has not been extensively detailed, studies have shown no significant changes in the levels of the anti-apoptotic protein Bcl-xL following this compound treatment.[4] One study did note a mild decrease in deamidated Bcl-xL.[3] Further research is needed to fully elucidate the interplay between this compound-induced stress and the pro- and anti-apoptotic members of the Bcl-2 family in osteoclasts.

The NF-κB Signaling Pathway

The role of the transcription factor NF-κB in this compound-induced apoptosis in osteoclasts has yielded some varied observations. One study reported that while NF-κB levels increase during osteoclast differentiation, they remain constant during subsequent this compound treatment.[4] Another report suggested a decrease in both cytoplasmic and nuclear NF-κB levels following treatment.[3] Given that NF-κB is a critical survival factor for osteoclasts, its downregulation could contribute to the pro-apoptotic effects of this compound, but further investigation is required to clarify this aspect of its mechanism.

Quantitative Data

The following table summarizes the key quantitative data reported for the effects of this compound on osteoclasts.

| Parameter | Cell Type | Value | Reference |

| IC50 for Survival | Purified Osteoclasts | 0.2 µM | [6] |

| IC50 for Apoptosis (Hoechst staining) | Purified Osteoclasts | ~0.7 µM | [6] |

| Peak Apoptosis Induction (Caspase-3 activity) | RAW264.7-derived Osteoclasts | 4-6 hours | [4] |

| Caspase-9 Activation (Fold Increase) | RAW264.7-derived Osteoclasts | 2.3-fold at 2h, 2.6-fold at 4h | [4] |

| Caspase-3 Activity (Fold Increase) | RAW264.7-derived Osteoclasts | 5.1-fold at 4h | [3] |

| NF-κB Decrease (Cytoplasmic) | RAW264.7-derived Osteoclasts | 2.4-fold at 2h | [3] |

| NF-κB Decrease (Nuclear) | RAW264.7-derived Osteoclasts | 1.7-fold at 2h | [3] |

Experimental Protocols

Osteoclast Differentiation from RAW264.7 Cells

This protocol describes the generation of osteoclast-like cells from the murine macrophage cell line RAW264.7.

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2.5 x 104 cells/cm2 in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7]

-

Induction of Differentiation: Add recombinant murine RANKL to a final concentration of 30-50 ng/mL.[7][8]

-

Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 5-7 days. Replace the medium every 2-3 days with fresh medium containing RANKL.

-

Verification of Differentiation: After the incubation period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. Multinucleated, TRAP-positive cells are considered osteoclasts.[7]

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Treatment: Culture differentiated osteoclasts and treat with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 6 hours).[4] Include an untreated control group.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them with a chilled cell lysis buffer on ice for 10-15 minutes.[9]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

Caspase Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[9]

-

Substrate Addition: Add a reaction buffer containing DTT and the colorimetric caspase-3 substrate, Ac-DEVD-pNA.[10]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis for Caspase-9 and Bcl-xL

This protocol allows for the detection of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat differentiated osteoclasts with this compound as described above. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-9, total caspase-9, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The intensity of the bands corresponding to the cleaved forms of caspases indicates their activation.

Visualizations

Caption: Signaling pathway of this compound-induced apoptosis in osteoclasts.

References

- 1. pnas.org [pnas.org]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.isciii.es [scielo.isciii.es]

- 8. Osteoclasts Differentiation from Murine RAW 264.7 Cells Stimulated by RANKL: Timing and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. mpbio.com [mpbio.com]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Reveromycin A

For Researchers, Scientists, and Drug Development Professionals

Reveromycin A, a polyketide natural product isolated from Streptomyces sp. SN-593, has garnered significant attention in the scientific community for its potent and selective biological activities, including antifungal, antitumor, and anti-osteoporotic properties. Its complex chemical architecture, featuring a distinctive 6,6-spiroacetal system, is assembled by a fascinating and intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the genetic and biochemical machinery responsible for the construction of this compound, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The Genetic Blueprint: The Reveromycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a contiguous cluster within the genome of Streptomyces sp. SN-593. This cluster, spanning approximately 91 kb, encodes a suite of enzymes including a Type I polyketide synthase (PKS), tailoring enzymes, regulators, and transporters.

Table 1: Annotation of the Reveromycin (rev) Biosynthetic Gene Cluster

| Gene | Proposed Function |

| revA | Polyketide Synthase (PKS) - Module 1 |

| revB | Polyketide Synthase (PKS) - Modules 2 & 3 |

| revC | Polyketide Synthase (PKS) - Modules 4 & 5 |

| revD | Polyketide Synthase (PKS) - Modules 6, 7 & 8 |

| revE | Unknown |

| revF | Thioesterase |

| revG | Dihydroxy ketone synthase |

| revH | Acyl-CoA dehydrogenase |

| revI | Cytochrome P450 hydroxylase |

| revJ | Spiroacetal synthase |

| revK | Acyl-CoA synthetase |

| revL | Enoyl-CoA hydratase/isomerase |

| revM | 3-hydroxyacyl-CoA dehydrogenase |

| revN | Acyl-CoA dehydrogenase |

| revO | Transcriptional regulator |

| revP | Transporter |

| revQ | Streptomyces antibiotic regulatory protein (SARP) |

| revR | FabH-like β-ketoacyl-ACP synthase III |

| revS | Medium-chain fatty acyl-CoA ligase |

| revT | Crotonyl-CoA carboxylase/reductase (CCR) |

| revU | Unknown |

The Assembly Line: Step-by-Step Biosynthesis of this compound

The construction of this compound is a multi-step process that begins with the assembly of a linear polyketide chain by the PKS machinery, followed by a series of elegant enzymatic transformations to yield the final bioactive molecule.

Polyketide Chain Assembly

The carbon skeleton of this compound is assembled by a modular Type I PKS encoded by the revA, revB, revC, and revD genes. This enzymatic complex catalyzes the sequential condensation of extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, to a starter unit. The specific number and type of modules in the PKS dictate the length and substitution pattern of the resulting polyketide chain.

Formation of the Acyclic Precursor

Following its synthesis on the PKS, the polyketide chain is released, likely through the action of a thioesterase (RevF), to form a linear acyclic precursor. While this precursor has not been isolated in its free form due to its instability, its structure can be inferred from the downstream intermediates.

The Key Spiroacetal Formation: A Two-Enzyme Cascade

The hallmark 6,6-spiroacetal core of this compound is installed through a remarkable two-step enzymatic cascade catalyzed by RevG and RevJ.[1][2]

-

Oxidation to a Dihydroxy Ketone by RevG: The acyclic precursor first undergoes oxidation by the NAD+-dependent dehydrogenase, RevG, which functions as a dihydroxy ketone synthase.[2] This enzyme converts a specific diol moiety within the precursor to a dihydroxy ketone intermediate.

-

Stereospecific Cyclization by RevJ: The dihydroxy ketone intermediate is then the substrate for RevJ, a spiroacetal synthase.[2] This enzyme catalyzes a stereospecific intramolecular cyclization reaction, forming the thermodynamically favored 6,6-spiroacetal ring system. This enzymatic control ensures the correct stereochemistry of the final product, which is crucial for its biological activity.

Post-PKS Tailoring Modifications

Following the formation of the spiroacetal core, the molecule undergoes further tailoring reactions to yield the final this compound. One of the key modifications is the hydroxylation at the C18 position, catalyzed by the cytochrome P450 enzyme, RevI.[3][4] This hydroxylation is a prerequisite for the subsequent attachment of a hemisuccinate moiety, a critical feature for the biological activity of this compound.

Quantitative Insights into the Biosynthetic Pathway

Understanding the kinetics of the enzymes involved in the this compound biosynthetic pathway is crucial for efforts to improve production titers through metabolic engineering.

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| RevG | Acyclic Precursor (6) | 1.10 ± 0.15 | 115.2 ± 3.2 | 105 | [2] |

| RevG | NAD+ | 430 ± 59 | 152.4 ± 9.3 | - | [2] |

| P450revI (wild-type) | Reveromycin T (3) | - | - | - | - |

| P450revI (A241L mutant) | Reveromycin T (3) | 0.90 ± 0.10 | 25.7 ± 2.5 | 28.9 | [5] |

Note: Kinetic data for the wild-type P450revI was not available in the searched literature. Data for the A241L mutant is provided for comparison.

Table 3: Production Yields of this compound and Derivatives in Engineered Strains

| Strain | Compound(s) Produced | Yield (mg/L) | Reference |

| Streptomyces sp. SN-593 (wild-type) with β-carboline biomediator BR-1 | This compound | ~15 | [4] |

| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L | 17-hydroxy-RM-T (6) and 17-hemisuccinyloxy-RM-T (7) | 0.34 and 0.47 | [5] |

| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L / pKU492aac(3)IV-PaphII-revQ | 17-hemisuccinyloxy-RM-T (7) | 5.18 | [5] |

Experimental Methodologies

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Gene Disruption and Complementation

To determine the function of individual genes within the rev cluster, targeted gene disruption experiments are performed. This typically involves replacing the gene of interest with an antibiotic resistance cassette via homologous recombination. The resulting mutant strain is then analyzed for its metabolic profile to identify any accumulated intermediates or the loss of final product production. Complementation experiments, where a functional copy of the disrupted gene is reintroduced into the mutant, are used to confirm that the observed phenotype is a direct result of the gene knockout.

References

- 1. This compound biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. β-carboline biomediators induce reveromycin production in Streptomyces sp. SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Reveromycin A: A Technical Guide to its Initial Screening and Therapeutic Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin A (RM-A) is a polyketide natural product originally isolated from the actinomycete Streptomyces sp. SN-593.[1] Initial screening efforts identified it as an inhibitor of the mitogenic activity of epidermal growth factor. Subsequent research has unveiled its potent and selective inhibitory action against eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), establishing a clear mechanism for its diverse biological activities.[2][3][4] This technical guide provides an in-depth overview of the initial screening, mechanism of action, and preclinical evidence supporting the therapeutic potential of this compound, with a particular focus on its promise in treating diseases characterized by acidic microenvironments, such as osteoporosis and certain cancers.

Initial Screening and Discovery Workflow

The discovery of this compound stemmed from a systematic screening program designed to identify novel bioactive small molecules from natural sources. The general workflow involved the cultivation of microbial strains, extraction of metabolites, and subsequent evaluation in bioassays.

Mechanism of Action: pH-Dependent Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of this compound is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[4] A unique feature of RM-A is its pH-dependent activity. The molecule possesses three carboxylic acid groups, which are protonated in acidic environments.[3] This protonation reduces the molecule's polarity, enhancing its permeability across cell membranes.[1][3] This "acid-seeking" property allows RM-A to preferentially accumulate and exert its cytotoxic effects in acidic microenvironments, such as those found at sites of bone resorption and within solid tumors.[1][3]

Once inside the cell, this compound binds to the tRNA binding site of IleRS.[2][5] This binding is synergistic with the substrate L-isoleucine or the intermediate isoleucyl-adenylate (Ile-AMP), effectively competing with the binding of tRNAIle.[2][5] The inhibition of IleRS halts the charging of tRNA with isoleucine, leading to a cessation of protein synthesis and subsequently inducing a caspase-dependent apoptotic cascade.[3]

Quantitative Pharmacological Data

The potency of this compound has been quantified across various models. Its high affinity for its target and selective cytotoxicity are highlighted in the data below.

Table 1: Inhibitory Activity of this compound

| Target / Cell Line | Assay Type | Measured Value | Organism/Tissue | Reference |

|---|---|---|---|---|

| Isoleucyl-tRNA Synthetase (IleRS) | Enzyme Inhibition | IC50 = 8 ng/mL | Saccharomyces cerevisiae | [4] |

| Mature Osteoclasts | Cell Viability | ~50% decrease at 0.03 µM (pH 5.5) | Murine | [6] |

| Mature Osteoclasts | Apoptosis Induction | Near complete disappearance at 100 nM | Rabbit | [1] |

| INA-6 (Multiple Myeloma) | Apoptosis Induction | Effective at 1 µM (pH 6.4) | Human | [7] |

| RPMI8226 (Multiple Myeloma) | Apoptosis Induction | Effective at 1 µM (pH 6.4) | Human |[7] |

Therapeutic Potential and Preclinical Evidence

Osteoporosis

This compound demonstrates remarkable specificity for osteoclasts, the cells responsible for bone resorption.[3] Osteoclasts create a highly acidic microenvironment (~pH 4-5) to dissolve bone mineral, which inadvertently enhances the uptake and activity of RM-A.[1][3] Studies show that RM-A induces apoptosis specifically in mature, functional osteoclasts but not in their progenitors or in osteoblasts (bone-forming cells).[3][8] In ovariectomized mice, a model for postmenopausal osteoporosis, RM-A treatment significantly inhibited bone loss and reduced serum markers of bone resorption.[8][9]

Oncology: Multiple Myeloma

The acidic microenvironment is also a hallmark of many cancers, including multiple myeloma (MM) bone lesions, where a vicious cycle exists between tumor cells and osteoclasts.[1][7] this compound leverages this acidic milieu to target both the osteoclasts driving bone destruction and the MM cells themselves.[7] In MM cell lines like INA-6 and RPMI8226, RM-A induced caspase-dependent apoptosis at pH 6.4 but not at physiological pH 7.4.[7] This process involves the activation of both initiator caspase-8 and caspase-9.[7] In a SCID-rab mouse model, where human MM cells grow in implanted rabbit bones, RM-A treatment reduced tumor burden and decreased the number of osteoclasts.[1][7]

Detailed Experimental Protocols

Protocol: WST-8 Cell Viability Assay

This protocol is adapted from methodologies used to assess the viability of multiple myeloma cells upon treatment with this compound.[7]

-

Objective: To quantify the number of viable cells in culture based on the activity of cellular dehydrogenases.

-

Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a soluble orange-colored formazan dye. The amount of formazan is directly proportional to the number of living cells and is quantified by measuring absorbance.[10][11]

-

Materials:

-

96-well cell culture plates

-

Target cells (e.g., INA-6, RPMI8226)

-

Complete cell culture medium

-

This compound (stock solution)

-

Cell Counting Kit-8 (WST-8)

-

Microplate reader (450 nm absorbance filter)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2x105 cells/mL in 100 µL of culture medium per well.[7]

-

For experiments involving pH modulation, prepare media adjusted to the desired pH (e.g., 7.4 and 6.4) using lactic acid or NaOH.[7]

-

Add various concentrations of this compound to the appropriate wells. Include vehicle-only control wells.

-

Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[7]

-

Following incubation, add 10 µL of the WST-8 solution to each well.[12]

-

Incubate the plate for an additional 1-4 hours at 37°C. Incubation time should be optimized for the specific cell line.[12]

-

Measure the absorbance at 450 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Protocol: Osteoclast Apoptosis and Bone Resorption Assay

This protocol combines methods for generating osteoclasts and assessing the effect of this compound on their function and survival.[1][6]

-

Objective: To determine the effect of this compound on osteoclast-mediated bone resorption and to quantify apoptosis in the osteoclast population.

-

Materials:

-

Bone marrow cells (from rabbit or mouse) or RAW264.7 macrophage cell line[1][13]

-

α-MEM culture medium with 10% FBS

-

Recombinant soluble RANKL (sRANKL) and M-CSF

-

Dentine or bone slices

-

This compound

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

Mayer's hematoxylin

-

Caspase activity assay kit (e.g., Caspase-3)

-

-

Procedure:

-

Osteoclast Generation:

-

Culture bone marrow cells or RAW264.7 cells on dentine/bone slices in 96-well plates in the presence of sRANKL and M-CSF to induce differentiation into mature osteoclasts. Culture for 5-7 days until large, multinucleated, TRAP-positive cells are observed.[1]

-

-

Treatment:

-

Bone Resorption Analysis (Pit Assay):

-

Remove the cells from the dentine/bone slices by sonication or wiping.

-

Stain the slices with Mayer's hematoxylin to visualize the resorption pits.[6]

-

Quantify the resorbed area using light microscopy and image analysis software.

-

-

Apoptosis Analysis:

-

For TRAP staining, fix the cells and stain according to the kit manufacturer's protocol. Count the number of TRAP-positive multinucleated cells remaining after treatment.[1]

-

For caspase activity, lyse the cells at various time points (e.g., 2, 4, 6 hours) and measure caspase-3 or caspase-9 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.[6][13]

-

-

Protocol: In Vivo Ovariectomized (OVX) Mouse Model

This protocol describes an in vivo model to assess this compound's efficacy in preventing estrogen deficiency-induced bone loss.[8][9]

-

Objective: To evaluate the ability of this compound to prevent bone loss in a mouse model of postmenopausal osteoporosis.

-

Materials:

-

8-week-old female C57BL/6 mice[9]

-

Anesthetic and surgical equipment

-

This compound

-

Vehicle (e.g., saline)

-

Subcutaneous mini-osmotic pumps

-

Micro-CT scanner or bone densitometer

-

Equipment for serum collection and analysis (e.g., CTX ELISA kit)

-

-

Procedure:

-

Divide mice into groups: Sham-operated, Ovariectomized (OVX) + Vehicle, and OVX + this compound.

-

Perform bilateral ovariectomy on the OVX groups or a sham surgery on the Sham group.

-

Immediately after surgery, implant mini-osmotic pumps for continuous subcutaneous administration of vehicle or this compound (e.g., at a dose of 4 mg/kg twice daily) for a period of 2 to 4 weeks.[8][9]

-

Monitor animal health and body weight throughout the study.

-

At the end of the treatment period, euthanize the animals.

-

Collect blood for serum analysis of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX).[9]

-

Excise femurs and/or tibiae for analysis.

-

Measure bone mineral density (BMD) and analyze trabecular bone microarchitecture using a micro-CT scanner.[9]

-

Compare the bone parameters between the treatment groups to determine the effect of this compound on preventing bone loss.

-

Conclusion

The initial screening and subsequent characterization of this compound have revealed a potent and selective inhibitor of eukaryotic IleRS with a unique acid-seeking property. This mechanism allows for targeted activity in the acidic microenvironments characteristic of bone resorption and solid tumors. Preclinical data strongly support its therapeutic potential for treating osteoporosis and cancers like multiple myeloma. The detailed protocols provided herein offer a framework for researchers to further investigate and build upon these foundational findings, paving the way for the potential development of a novel class of therapeutics targeting diseases associated with localized acidosis.

References

- 1. haematologica.org [haematologica.org]

- 2. Inhibitory mechanism of this compound at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. This compound, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. 2.4. WST‐8 cell viability assay [bio-protocol.org]

- 11. mimetas.com [mimetas.com]

- 12. himedialabs.com [himedialabs.com]

- 13. This compound-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for Reveromycin A: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin A is a polyketide natural product isolated from the actinomycete Streptomyces sp. that exhibits a range of potent biological activities, including antifungal, antitumor, and anti-osteoporotic properties.[1] Its complex molecular architecture, featuring a 6,6-spiroketal core, two highly unsaturated side chains, and a hemisuccinate ester at a sterically hindered tertiary alcohol, has made it a challenging target for total synthesis.[2][3] This document provides a detailed overview of two prominent total syntheses of this compound, developed by the research groups of Shimizu and Nakata, and Rizzacasa. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic strategies and biological mechanism of action.

Introduction

This compound's significant biological activities stem from its specific inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein biosynthesis.[4][5] This mode of action makes it a valuable lead compound in the development of novel therapeutics. The total synthesis of this compound is not only a testament to the advancement of organic synthesis but also provides a means to generate analogues for structure-activity relationship (SAR) studies. This application note details two successful strategies for the total synthesis of this compound, providing researchers with the necessary information to understand and potentially apply these methods.

Retrosynthetic Analysis and Strategy

Two distinct and convergent strategies for the total synthesis of this compound have been reported, each with a unique approach to the construction of the challenging spiroketal core.

The Shimizu and Nakata Synthesis (2000)

The first asymmetric total synthesis of this compound was reported by Shimizu and Nakata.[3][6] Their retrosynthetic analysis identified the spiroketal core, the left-hand polyene side-chain, and the right-hand side-chain as key fragments for convergent assembly.

Caption: Retrosynthesis of this compound by Shimizu and Nakata.

The Rizzacasa Synthesis (2004)

Rizzacasa and coworkers developed a convergent synthesis featuring a hetero-Diels-Alder reaction to construct the spiroketal core in a stereoselective manner.[4]

Caption: Retrosynthesis of this compound by Rizzacasa.

Quantitative Data Summary

The following tables summarize the yields for key steps in the total syntheses of this compound.

Table 1: Key Reaction Yields in the Shimizu and Nakata Synthesis

| Step | Reactants | Product | Yield (%) |

| Spiroketalization | Dihydroxy ketone precursor | 6,6-Spiroketal | 54 |

| High-Pressure Succinylation | Spiroketal alcohol, mono-allyl succinate | Succinylated spiroketal | Not specified |

| Julia Coupling | Spiroketal aldehyde, left-chain sulfone | Coupled product | Not specified |

| Wittig Reaction | Coupled aldehyde, right-chain phosphonium salt | Fully assembled carbon skeleton | Not specified |

| Final Deprotection | Protected this compound | This compound | 71 (two steps) |

Note: Detailed yields for all individual steps were not available in the preliminary communications.

Table 2: Key Reaction Yields in the Rizzacasa Synthesis

| Step | Reactants | Product | Yield (%) |

| Hetero-Diels-Alder Reaction | Dihydropyran, enone | Spiroketal precursor | High |

| Hydroboration/Oxidation | Spiroketal precursor | Spiroketal alcohol | High |

| High-Pressure Acylation | Spiroketal alcohol, mono-protected succinic acid | Hemisuccinate ester | High |

| Stille Coupling | Stannane fragment, vinyl iodide fragment | Tetraene precursor | Not specified |

| Final Deprotection (TBAF) | Fully protected precursor | This compound | High |

Note: The term "high yield" is used in the publication without specifying the exact percentage for some steps.[4]

Experimental Protocols

The following are representative protocols for the key reactions in the total synthesis of this compound.

Disclaimer: The following protocols are based on the available literature. Researchers should consult the original publications and their supporting information for the most accurate and complete experimental details. The exact substrates and reaction conditions for the total synthesis of this compound may vary.

Hetero-Diels-Alder Reaction for Spiroketal Formation (Rizzacasa Approach)

This reaction constructs the core spiroketal structure in a stereoselective manner.

Materials:

-

Dihydropyran derivative

-

α,β-Unsaturated ketone (enone)

-

Lewis Acid catalyst (e.g., Yb(fod)₃)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a solution of the dihydropyran derivative in anhydrous dichloromethane at 0 °C is added the α,β-unsaturated ketone.

-

The Lewis acid catalyst (e.g., 10 mol % Yb(fod)₃) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal precursor.

High-Pressure Acylation of the Tertiary Alcohol

This method is crucial for the esterification of the sterically hindered tertiary alcohol with the hemisuccinate side chain.

Materials:

-

Spiroketal with tertiary alcohol

-

Mono-protected succinic acid (e.g., mono-benzyl succinate)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., dichloromethane)

-

High-pressure reactor

Procedure:

-

A solution of the spiroketal alcohol, mono-protected succinic acid, DCC, and a catalytic amount of DMAP in anhydrous dichloromethane is prepared in a sealed high-pressure vessel.

-

The vessel is placed in a high-pressure apparatus and the pressure is increased to 0.4-1.5 GPa.[4]

-

The reaction is maintained at room temperature for the specified time (e.g., 24-48 hours).

-

After releasing the pressure, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired hemisuccinate ester.

Stille Cross-Coupling Reaction

This reaction is used to couple the spiroketal and side-chain fragments.[4]

Materials:

-

Vinyl iodide fragment

-

Vinyl stannane fragment

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., DMF or THF)

Procedure:

-

To a solution of the vinyl iodide and vinyl stannane in anhydrous DMF is added the palladium catalyst.

-

The reaction mixture is degassed and then heated to the required temperature (e.g., 60-80 °C) under an inert atmosphere.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is employed for the stereoselective formation of the E-alkenes in the side chains.

Materials:

-

Aldehyde

-

Phosphonate ester

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a suspension of the base in anhydrous THF at 0 °C is added a solution of the phosphonate ester in THF.

-

The mixture is stirred at 0 °C for 30 minutes to generate the phosphonate carbanion.

-

A solution of the aldehyde in THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by flash column chromatography affords the desired E-alkene.

Biological Activity and Signaling Pathway

This compound exerts its biological effects by inhibiting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme for protein synthesis in eukaryotic cells. This inhibition disrupts the charging of tRNA with isoleucine, leading to a halt in protein production and subsequently inducing apoptosis in susceptible cells.

Caption: Mechanism of action of this compound.

Conclusion

The total syntheses of this compound by Shimizu and Nakata, and Rizzacasa highlight elegant and efficient strategies for the construction of a complex natural product. Key innovations include the stereocontrolled formation of the 6,6-spiroketal and the successful acylation of a highly hindered tertiary alcohol. The methodologies presented here provide a valuable resource for synthetic chemists and drug development professionals interested in this compound and its analogues. Further exploration of these synthetic routes may enable the creation of novel derivatives with improved therapeutic properties.

References

- 1. youtube.com [youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. us-yakuzo.jp [us-yakuzo.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical modification of this compound and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reveromycin A in Cancer Cell Culture Experiments

Introduction

Reveromycin A is a polyketide natural product isolated from the bacterium Streptomyces sp. It has garnered significant interest in the field of oncology due to its potent anti-proliferative and pro-apoptotic activities against various cancer cells. Notably, this compound exhibits a unique mechanism of action, acting as a specific inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1][2] Its efficacy is particularly enhanced in the acidic microenvironments characteristic of solid tumors, making it a promising candidate for targeted cancer therapy.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cancer cell culture experiments. Detailed protocols for key assays and visualizations of its mechanism and experimental workflows are included to facilitate the investigation of its therapeutic potential.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of protein synthesis. As a small molecule with three carboxylic acid groups, its cell permeability is pH-dependent. In the acidic tumor microenvironment (pH 6.4-7.0), the carboxylic acid moieties are protonated, rendering the molecule less polar and facilitating its entry into cancer cells.[3][4] Once inside the cytoplasm, this compound selectively binds to and inhibits isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for attaching the amino acid isoleucine to its corresponding tRNA, a vital step in protein translation. By inhibiting IleRS, this compound leads to a depletion of charged isoleucyl-tRNA, causing a stall in ribosome activity and a global shutdown of protein synthesis. This ultimately triggers cellular stress pathways, leading to programmed cell death, or apoptosis.[1][3] Furthermore, this compound has been shown to inhibit the epidermal growth factor (EGF)-dependent growth of certain cancer cells, suggesting a potential role in modulating oncogenic signaling pathways.[3]

Figure 1. Mechanism of Action of this compound.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effective Concentration | Effect Observed | Citation(s) |

| KB | Human Oral Carcinoma | Not specified | Inhibition of proliferation | [1] |

| K562 | Human Myelogenous Leukemia | Not specified | Inhibition of proliferation | [1] |

| BG-1 | Human Ovarian Carcinoma | 30 - 300 nM | Inhibition of TGF-α-dependent proliferation | [3] |

| INA-6, RPMI8226 | Human Multiple Myeloma | 100 nM - 1 µM (at acidic pH) | Induction of apoptosis | [4] |

Note: The IC50 value for this compound against its molecular target, eukaryotic IleRS, is approximately 2-10 nM, indicating high potency at the enzymatic level.[1]

Experimental Protocols

General Cell Culture and Preparation of this compound Stock Solution

Materials:

-

Cancer cell line of interest

-

Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Protocol:

-

Cell Culture: Culture cancer cells according to standard protocols for the specific cell line. Maintain cells in a 37°C incubator with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting experiments.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.

-

Cell Viability Assay (WST-8/MTT Assay)

This protocol describes a general method to assess the effect of this compound on cancer cell viability.

Materials:

-

96-well clear flat-bottom plates

-

Cancer cells in suspension

-

This compound working solutions

-

WST-8 or MTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

-

Treatment:

-

Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Include wells with medium only to serve as a background control.

-

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Assay:

-

For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

-